molecular formula C13H15N3O5 B2961797 N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-30-5

N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2961797
CAS No.: 886899-30-5
M. Wt: 293.279
InChI Key: UOAIWWUINHUQNI-UHFFFAOYSA-N
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Description

“N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of numerous research studies . Various methods for the synthesis of pyrimidines are described in the literature . For instance, a one-pot sequential four-component condensation of amines, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, aldehydes, and 1H-benzo[d]imidazol-2-amine has been reported .


Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The molecular structure of pyrimidines allows for the generation of structurally diverse derivatives .


Chemical Reactions Analysis

Pyrimidine-based compounds have been found to exhibit various chemical reactions . For instance, they have been reported to function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Research has focused on synthesizing novel heterocyclic compounds derived from pyridopyrimidine precursors for potential use in medicinal applications. For example, various novel compounds have been synthesized with potential anti-inflammatory and analgesic activities, highlighting the versatility of pyridopyrimidine derivatives in drug development (Abu‐Hashem et al., 2020).

Anticancer and Antimicrobial Applications

Functionalized amino acid derivatives, including those related to the pyridopyrimidine scaffold, have been explored for their in vitro cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2009). Moreover, new heterocycles incorporating the pyrazolopyridine moiety, closely related to pyridopyrimidines, have been synthesized and evaluated for antimicrobial activities, demonstrating the compound's role in developing new antimicrobial agents (Abu-Melha, 2013).

Organic Synthesis Methodology

The pyridopyrimidine core has been a focal point in the development of new organic synthesis methodologies. Studies have described the synthesis of pyridopyrimidine derivatives using innovative one-pot, four-component synthesis techniques, showcasing the chemical versatility and applicability of these compounds in creating diverse molecular architectures (Shaabani et al., 2009).

Analytical and Spectral Characterization

The synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes, which share a similar interest in pyrimidine chemistry, have been explored. These studies not only enhance the understanding of pyrimidine derivatives' chemical properties but also contribute to their pharmacological evaluation, including antioxidant properties, further underscoring the potential utility of pyridopyrimidine derivatives in various scientific and medicinal applications (Rani et al., 2012).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Safety and Hazards

While specific safety and hazard information for “N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not available, it’s important to note that pyrimidine derivatives can have a range of pharmacological effects, and their safety profile would need to be evaluated in the context of these effects .

Future Directions

Research into pyrimidine derivatives continues to be a vibrant field, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-20-9(21-2)7-14-11(17)10-12(18)15-8-5-3-4-6-16(8)13(10)19/h3-6,9,18H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAIWWUINHUQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(N=C2C=CC=CN2C1=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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